
2-Chloro-4,6-dimethylpyridine
Overview
Description
2-Chloro-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylpyridine using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Nucleophilic Substitution: Products include 2-amino-4,6-dimethylpyridine, 2-thio-4,6-dimethylpyridine, and 2-alkoxy-4,6-dimethylpyridine.
Oxidation: Products include this compound-3-carboxylic acid and this compound-3-aldehyde.
Reduction: Products include 2-chloro-4,6-dimethylpiperidine.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of CDMP derivatives as anticancer agents. For instance, a study investigated the synthesis of N-Mannich-base-type hybrid compounds incorporating CDMP, which were tested against several human cancer cell lines, including melanoma (A375 and C32) and breast cancer (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against hepatoma cells (HepG2), outperforming traditional chemotherapeutics like 5-fluorouracil .
1.2 Neuropharmacological Properties
CDMP has also been evaluated for its neuropharmacological properties. Research indicates that modifications to the pyridine structure can enhance biological activities such as anticonvulsant and antiparkinsonian effects. Studies have shown that specific derivatives demonstrate significant activity in inhibiting neurodegenerative processes, suggesting their potential use in treating diseases like Parkinson's .
1.3 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy in inhibiting fungal growth and bacterial infections, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
2.1 Pesticidal Activity
CDMP and its derivatives are being explored for their use in agricultural chemistry as potential pesticides and herbicides. The structural modifications of pyridine compounds allow for enhanced efficacy against pests while minimizing environmental impact. For example, certain derivatives have been shown to effectively eliminate fungal pathogens in crops .
2.2 Herbicide Development
In the realm of herbicides, CDMP serves as an important intermediate in synthesizing sulfonylurea herbicides, which are widely used for controlling broadleaf weeds and grasses . The synthesis pathways involving CDMP are crucial for developing effective herbicidal formulations that target specific weed species without harming crops.
Synthesis and Structural Studies
Understanding the synthesis routes and structural properties of CDMP is vital for its application development. Recent advancements in synthetic methodologies have improved the efficiency of producing CDMP derivatives with desired biological activities:
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Traditional synthesis | 70-80 | Multi-step process with moderate yields |
Optimized methods | 85-95 | One-pot reactions reducing time and cost |
Studies utilizing quantum chemical calculations have provided insights into the electronic properties of CDMP, aiding in predicting its reactivity and stability under various conditions .
Case Studies
4.1 Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of CDMP derivatives revealed that specific modifications could enhance cytotoxicity against melanoma cells significantly. The study employed clonogenic assays to evaluate long-term effects on cell viability, demonstrating that certain compounds could reduce colony formation by over 50% at optimal concentrations .
4.2 Case Study: Agricultural Application
In agricultural trials, CDMP-derived compounds were tested for their efficacy against fungal pathogens affecting crops. Results indicated a marked reduction in fungal growth compared to untreated controls, highlighting the potential of these compounds as environmentally friendly fungicides .
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but contains a nitrogen atom at the third position instead of a carbon atom.
2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Contains a cyano group at the third position.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains two cyano groups at the second and third positions
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Chloro-4,6-dimethylpyridine (CDMP) is a heterocyclic organic compound with the molecular formula C₇H₈ClN. Its unique structure, characterized by a pyridine ring substituted with two methyl groups at the 4 and 6 positions and a chlorine atom at the 2 position, lends it significant biological activity. This article explores the biological properties, synthesis, and potential applications of CDMP based on recent research findings.
This compound is typically synthesized through various chemical methods. The synthesis often involves chlorination reactions or nucleophilic substitutions that modify the pyridine ring. The compound exists as a pale yellow liquid and is known for its reactivity due to the presence of both chlorine and methyl groups.
Synthesis Methods:
- Chlorination of 4,6-dimethylpyridine : Chlorine gas is introduced to a solution of 4,6-dimethylpyridine under controlled conditions.
- Nucleophilic Substitution : Reactions involving nucleophiles such as amines or thiols can yield various derivatives of CDMP.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology and agrochemistry. Its derivatives have been studied for various pharmacological effects:
- Antimicrobial Activity : Some derivatives of CDMP have shown promising results against a range of bacterial strains.
- Anticancer Properties : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate potential as a neuroactive compound.
Case Studies and Research Findings
- Antibacterial Activity : A study assessed the antibacterial properties of CDMP derivatives against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics.
- Anticancer Studies : Research focused on the cytotoxic effects of CDMP analogs on human cancer cell lines revealed that specific substitutions could enhance their efficacy against tumor cells .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the interaction of CDMP with various biological targets, revealing potential binding affinities that suggest its use in drug design .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methylpyridine | Methyl group at position 4 | Less reactive than CDMP |
3-Chloro-4,6-dimethylpyridine | Chlorine at position 3 | Different reactivity profile |
2-Chloro-5-methylpyridine | Chlorine at position 2 and methyl at position 5 | Potentially different biological activity |
The unique substitution pattern of CDMP influences both its chemical reactivity and biological activity compared to these analogs, allowing for diverse synthetic pathways and applications not fully replicated by its structural relatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4,6-dimethylpyridine to maximize yield and purity?
The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized pyridine derivatives. Key parameters include:
- Temperature : Moderate heating (60–100°C) to avoid decomposition of reactive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate chlorination or deprotonation steps .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
- FTIR : Identifies functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹, aromatic C-H stretches) .
- NMR :
- ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl groups) and δ 7.0–8.0 ppm (pyridine protons) confirm substitution patterns .
- ¹³C NMR : Signals for quaternary carbons (C-Cl) appear at ~150 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~141.6) validate molecular weight .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations provide insights into:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., chloro-substituted carbon) for nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Predict reactivity trends (e.g., HOMO-LUMO gaps correlate with charge-transfer interactions in supramolecular complexes) .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations in chloroform or methanol align with experimental solvation behavior .
Q. How can contradictions in reported reaction mechanisms for nucleophilic substitution be resolved?
Discrepancies often arise from competing pathways (e.g., SNAr vs. radical mechanisms). To address this:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated substrates to identify proton transfer steps .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates .
- Computational Modeling : Transition state analysis via DFT identifies energetically favorable pathways .
Q. What strategies are used to evaluate this compound as a ligand in coordination chemistry?
- Stoichiometric Studies : Determine binding ratios (e.g., 1:1 or 1:2 metal-ligand complexes) via Job’s plot analysis .
- X-ray Crystallography : Resolve crystal structures to confirm coordination geometry (e.g., N-pyridine as the donor site) .
- Thermodynamic Stability : Measure stability constants (log K) in solution using UV-Vis titration .
Q. How can researchers design experiments to assess the biological activity of this compound derivatives?
- Target Identification : Screen against enzyme libraries (e.g., kinases, cytochrome P450) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chains, halogens) and compare bioactivity trends .
- In Silico Docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock or Schrödinger .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported solubility data for this compound?
Solvent | Reported Solubility | Source |
---|---|---|
Water | Slightly soluble | |
Ethanol | Moderately soluble | |
Chloroform | Highly soluble |
Methodological Approach :
- Standardized Protocols : Use USP methods for solubility determination under controlled temperature (25°C ± 2°C) .
- Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents .
Q. What analytical workflows validate purity when commercial samples show inconsistent HPLC results?
- Multi-Technique Cross-Validation : Combine HPLC, GC-MS, and elemental analysis .
- Impurity Profiling : Use high-resolution MS (HRMS) to identify trace side-products (e.g., dechlorinated derivatives) .
Application-Oriented Questions
Q. How does this compound compare to its bromo analog in reactivity?
Property | This compound | 2-Bromo-4,6-dimethylpyridine |
---|---|---|
Leaving Group Ability | Moderate (Cl⁻) | High (Br⁻) |
Reaction Rate (SNAr) | Slower | Faster |
Cost & Availability | Lower cost | Higher cost |
Experimental Design : Compare substitution kinetics under identical conditions (solvent, temperature) .
Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?
- Intermediate for Anticancer Agents : Serves as a precursor for imidazo[1,5-a]pyrimidines via cyclization reactions .
- Antimicrobial Scaffolds : Chlorine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGXNSRDOYAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500794 | |
Record name | 2-Chloro-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30838-93-8 | |
Record name | 2-Chloro-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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